molecular formula C13H14N2O B6524406 2-ethyl-6-(p-tolyl)pyridazin-3(2H)-one CAS No. 923077-22-9

2-ethyl-6-(p-tolyl)pyridazin-3(2H)-one

Cat. No.: B6524406
CAS No.: 923077-22-9
M. Wt: 214.26 g/mol
InChI Key: AMTRMCXYANZOME-UHFFFAOYSA-N
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Description

2-ethyl-6-(p-tolyl)pyridazin-3(2H)-one is a chemical compound based on the pyridazin-3(2H)-one scaffold, a six-membered heterocycle recognized for its significant potential in medicinal chemistry research . This core structure is a prominent feature in the development of novel bioactive molecules with diverse pharmacological properties . Pyridazinone derivatives are extensively investigated for their vasodilatory and anticancer activities, representing a promising strategy for tackling critical health challenges like cardiovascular disease and cancer . Researchers are particularly interested in this class of compounds due to the emerging link between hypertension and cancer incidence, a field known as reverse cardio-oncology . The pyridazinone scaffold can interact with multiple biological targets, including various enzymes and receptors . Recent studies on structurally similar pyridazin-3-one derivatives have demonstrated superior aortic vasorelaxant activity in pre-contracted rat thoracic aorta, with some analogs exhibiting potent vasodilation by significantly increasing eNOS mRNA expression and elevating nitric oxide levels . Furthermore, related 2,6-disubstituted pyridazin-3(2H)-one derivatives have also shown potent anti-inflammatory and analgesic activity through selective cyclooxygenase-2 (COX-2) inhibition . The morpholinoethyl substitution on a closely related pyridazinone core has been documented in chemical databases, highlighting the structural diversity of this family of compounds . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-ethyl-6-(4-methylphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-3-15-13(16)9-8-12(14-15)11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMTRMCXYANZOME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C=CC(=N1)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Bioactivity

  • NPBWR1 Antagonism: The 5-chloro-4-(4-methoxyphenoxy)-2-(p-tolyl)pyridazin-3(2H)-one (IC50 = 2.2 μM) demonstrated selective antagonism for NPBWR1, a G-protein-coupled receptor implicated in neuropeptide signaling. Structural optimization of the pyridazinone core and phenoxy substituents improved potency .
  • COX-2 Inhibition : 2-Benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one exhibited COX-2 inhibitory activity (IC50 = 0.24 mM) with reduced ulcerogenic effects compared to indomethacin .
  • Insecticidal Activity : N-Substituted 5-chloro-6-phenylpyridazin-3(2H)-ones showed >90% activity against Plutella xylostella at 100 mg/L, with electronegative substituents enhancing efficacy .

Structural Insights

  • Crystallography: The title compound’s analog, 4-benzyl-6-p-tolyl-pyridazin-3(2H)-one, revealed non-planarity between the pyridazinone and p-tolyl rings (dihedral angle = 27.35°), which may influence molecular stacking and solubility .

Structure-Activity Relationship (SAR) Trends

Position 2 Substituents: Bulky groups (e.g., benzyl, p-tolyl) enhance receptor binding (e.g., NPBWR1 antagonism) but may reduce solubility .

Position 6 Substituents :

  • Aromatic rings (p-tolyl, phenyl) contribute to π-π interactions with biological targets, critical for COX-2 inhibition and insecticidal activity .

Position 4/5 Modifications: Electron-withdrawing groups (e.g., Cl, CF3) enhance electrophilicity, improving agrochemical activity . Methoxyphenoxy groups improve selectivity for GPCR targets .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 2-ethyl-6-(p-tolyl)pyridazin-3(2H)-one, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves condensation reactions between pyridazinone precursors and substituted aromatic aldehydes. For example, sodium ethoxide in ethanol can catalyze nucleophilic addition-elimination reactions to form the pyridazinone core . Key parameters for optimization include:

  • Temperature : 60–80°C to balance reaction rate and side-product formation.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Catalysts : Use of mild bases (e.g., K₂CO₃) to avoid decomposition of sensitive functional groups .
    • Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95% purity threshold) .

Q. How is the molecular structure of this compound characterized?

  • Techniques :

  • X-ray crystallography : Resolves bond lengths (e.g., C–N = 1.34 Å) and dihedral angles (e.g., 178.3° for aromatic ring planarity) .
  • NMR spectroscopy : Key signals include δ 2.35 ppm (ethyl CH₃), δ 7.2–7.8 ppm (p-tolyl aromatic protons), and δ 8.1 ppm (pyridazinone ring protons) .
  • Mass spectrometry : Molecular ion peak at m/z 327.18 ([M+H]⁺) confirms the molecular formula (C₁₈H₂₂N₂O) .

Advanced Research Questions

Q. What strategies are used to analyze structure-activity relationships (SAR) for pyridazinone derivatives in pharmacological studies?

  • Approach :

Substituent variation : Compare bioactivity of analogs with modifications at the ethyl or p-tolyl groups (e.g., replacing ethyl with methyl reduces PDE4 inhibition by 40%) .

Computational docking : Use software like AutoDock to predict binding affinities to targets (e.g., phosphodiesterase enzymes). Validate with IC₅₀ assays .

Pharmacokinetic profiling : Assess logP (e.g., 2.8 for target compound) and solubility to correlate lipophilicity with membrane permeability .

Q. How can contradictory data in biological activity studies be resolved?

  • Case Example : Discrepancies in IC₅₀ values for PDE4 inhibition may arise from assay conditions (e.g., ATP concentration variations).
  • Resolution :

  • Standardize protocols : Use uniform ATP concentrations (1 mM) and temperature (37°C) across studies .
  • Statistical analysis : Apply ANOVA to compare datasets; significant differences (p < 0.05) may indicate substituent-dependent effects .

Q. What advanced techniques are employed to study the compound’s interaction with biological targets?

  • Methods :

  • Surface plasmon resonance (SPR) : Measures real-time binding kinetics (e.g., kₐ = 1.5 × 10⁴ M⁻¹s⁻¹, kd = 0.02 s⁻¹) .
  • Cryo-EM : Visualizes compound-enzyme complexes at near-atomic resolution (e.g., 3.2 Å resolution for PDE4D-bound structures) .

Experimental Design and Data Analysis

Q. How to design experiments for assessing metabolic stability in vitro?

  • Protocol :

Liver microsome incubation : Use human liver microsomes (0.5 mg/mL) with NADPH (1 mM) at 37°C.

Sampling : Collect aliquots at 0, 15, 30, and 60 min.

Analysis : Quantify parent compound via LC-MS/MS. Calculate half-life (t₁/₂) using first-order kinetics .

Q. What analytical challenges arise in purity assessment, and how are they addressed?

  • Challenges : Co-elution of impurities with similar polarity.
  • Solutions :

  • HPLC-DAD : Use a C18 column with gradient elution (acetonitrile/water + 0.1% formic acid).
  • MS/MS fragmentation : Identify impurities via unique fragment ions (e.g., m/z 154 for de-ethylated byproducts) .

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